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Compound of Interest

Compound Name:
(2R,4R)-4-hydroxypiperidine-2-

carboxylic acid

Cat. No.: B069231 Get Quote

The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid core represents a class of privileged

chiral building blocks in modern medicinal chemistry. As a substituted analogue of proline, this

scaffold introduces conformational rigidity, a critical attribute for enhancing the potency,

selectivity, and pharmacokinetic properties of drug candidates.[1][2] Its inherent

stereochemistry and functional handles—a secondary amine, a carboxylic acid, and a hydroxyl

group—provide a versatile platform for constructing diverse molecular architectures. These

derivatives have garnered significant attention for their utility in developing therapeutics for

neurological disorders, as key components in peptide-based drugs, and as intermediates for

complex bioactive molecules.[3][4][5] This guide offers a senior application scientist's

perspective on the synthesis, structure-activity relationships (SAR), and therapeutic

applications of this valuable chemical entity.

Core Structure, Stereochemistry, and
Physicochemical Profile
The defining feature of the (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold is the cis

relationship between the carboxylic acid at C2 and the hydroxyl group at C4. This specific

stereoisomeric arrangement is crucial for dictating the three-dimensional orientation of

substituents, which in turn governs the molecule's interaction with biological targets. The

piperidine ring exists in a chair conformation, and the equatorial or axial positioning of the

functional groups profoundly influences binding affinity and biological activity.
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The core is an alpha-amino acid, making it a valuable tool for peptidomimetic design.[6] Its

hydroxyl group enhances aqueous solubility and provides an additional point for hydrogen

bonding or further chemical modification.[3]

Diagram: Core Chemical Structure
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Caption: Synthetic workflow for (2R,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives.
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Experimental Protocol: Stereoselective Reduction of N-
Boc-4-oxopiperidine-2-carboxylic acid
This protocol describes a key step in establishing the (2R,4R) stereochemistry from a ketone

precursor. The choice of a bulky reducing agent like sodium triacetoxyborohydride is critical as

it preferentially delivers the hydride from the less hindered face, leading to the desired cis

alcohol.

Preparation: Dissolve N-Boc-(2R)-4-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous

acetic acid (40 mL) in a round-bottom flask under an inert nitrogen atmosphere. Cool the

reaction mixture in an ice bath.

Reagent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20

minutes, ensuring the internal temperature remains below 10 °C. [7]3. Reaction: Remove the

ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Workup: Once the starting material is consumed, carefully add ethyl acetate (80 mL) and

cool the mixture again in an ice bath. [7]Quench the reaction by slowly adding 5 M sodium

hydroxide (NaOH) solution until the mixture is basic (pH > 8). [7]5. Extraction: Transfer the

mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers.

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The resulting crude product can be purified by

column chromatography on silica gel to yield the pure (2R,4R)-N-Boc-4-hydroxypiperidine-2-

carboxylic acid.

Biological Activity and Structure-Activity
Relationships (SAR)
Derivatives of this scaffold are potent and selective antagonists of the N-methyl-D-aspartate

(NMDA) receptor, a key ion channel in the central nervous system involved in synaptic plasticity

and memory. [8]Overactivation of NMDA receptors is implicated in various neurological
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conditions, making antagonists valuable therapeutic targets for stroke, epilepsy, and

neurodegenerative diseases. [4][8] Pillars of SAR for NMDA Receptor Antagonism:

The Carboxylic Acid is Essential: The carboxylate group at C2 is critical for activity. It is

believed to mimic the side-chain carboxylate of glutamate, the endogenous ligand, forming a

key salt bridge interaction within the receptor's binding pocket. [9]Esterification or amidation

of this group typically leads to a complete loss of antagonist activity. [9]2. The Piperidine

Nitrogen: The secondary amine is also crucial for binding, likely interacting with another

acidic residue in the receptor. The (2R) configuration correctly positions these two key

pharmacophores (amine and carboxylate).

The C4 Position Modulates Potency: While the C4-hydroxyl group can improve solubility,

derivatization at this position is a powerful strategy for enhancing potency and selectivity.

Replacing the hydroxyl with larger, acidic bioisosteres like phosphonate or tetrazole groups

dramatically increases binding affinity. [10][11][12]For instance, cis-4-(phosphonooxy)-2-

piperidinecarboxylic acid and related tetrazolylalkyl derivatives are highly potent NMDA

antagonists. [8][10]The cis stereochemistry (2R,4S or 2S,4R depending on the derivative) is

often found to be the most active. [11]

Table 2: Structure-Activity Relationship of Piperidine-2-carboxylic Acid Derivatives as NMDA

Antagonists
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Compound
Derivative

Modification from
Core

Key Activity Metric
(IC₅₀)

Insight

LY233053

C4-hydroxyl replaced

with a 1H-tetrazol-5-

ylmethyl group

107 nM ([³H]CGS-

19755 binding)

The tetrazole acts as

a potent acidic

bioisostere for the ω-

carboxylate of

glutamate,

significantly

enhancing potency. [8]

(-)-1 (LY235723)
(2R,4S) enantiomer of

LY233053

67 nM ([³H]CGS-

19755 binding)

Demonstrates that the

antagonist activity

resides primarily in a

single enantiomer,

highlighting the

stereospecificity of the

receptor interaction.

[11]

CGS 19755

C4-hydroxyl replaced

with a

phosphonomethyl

group

Potent AP5 analogue

The phosphonate

group provides strong

charge-charge

interactions within the

binding site, leading to

high affinity. [12]

Esterified Core
Carboxylic acid

converted to an ester
Activity abolished

Confirms the

necessity of the free

carboxylate for ionic

interaction with the

receptor. [9]

Diagram: Conceptual Interaction with NMDA Receptor
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Caption: Conceptual model of key pharmacophoric interactions at the NMDA receptor.

Applications in Drug Discovery and
Peptidomimetics
The unique structural features of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives

make them highly valuable in several areas of drug development:

Neurotherapeutics: As established, their primary application is in the development of NMDA

receptor antagonists for treating acute and chronic neurological disorders. The ability to fine-

tune potency and duration of action by modifying the C4-substituent makes them attractive

candidates. [8]* Peptidomimetics: When incorporated into peptides, these constrained amino

acids act as proline analogues that can lock the peptide backbone into a specific

conformation. [1][2]This is a powerful strategy to:

Increase affinity for a target receptor by pre-organizing the peptide into its bioactive

conformation.

Enhance metabolic stability by protecting peptide bonds from enzymatic degradation.

Improve cell permeability and bioavailability. [3][5]* Chiral Scaffolds: The core structure

serves as a versatile starting point for the synthesis of other complex molecules, including
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analgesics and anti-inflammatory drugs. [3][13]

Conclusion and Future Outlook
The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold is a cornerstone of modern

medicinal chemistry, offering a pre-validated, conformationally restricted framework for rational

drug design. Its derivatives have proven to be highly effective modulators of the NMDA

receptor, with significant therapeutic potential. The continued evolution of stereoselective

synthetic methods, including advanced chemoenzymatic and catalytic approaches, will further

unlock the potential of this scaffold. Future research will likely focus on exploring new C4-

substituents to target different receptor subtypes with greater selectivity, as well as expanding

the application of this core into new therapeutic areas beyond neuroscience. For drug

development professionals, a deep understanding of the synthesis and SAR of this scaffold is

essential for leveraging its full potential in creating next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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